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Introduction
ATTO 590 is a fluorescent dye belonging to the rhodamine family, renowned for its exceptional

photostability, strong absorption, and high fluorescence quantum yield.[1][2][3] These

characteristics make it an excellent choice for a variety of fluorescence-based applications,

including immunofluorescence (IF), flow cytometry, and super-resolution microscopy

techniques like STED and PALM/dSTORM.[1][4] Its emission in the orange-red spectrum

provides a versatile option for multicolor imaging experiments. This document provides detailed

application notes and protocols for the successful use of ATTO 590-conjugated antibodies in

immunofluorescence staining.

Key Features of ATTO 590
High Photostability: ATTO 590 exhibits remarkable resistance to photobleaching, allowing for

longer exposure times and repeated imaging of samples with minimal signal loss.[1][3]

Strong Absorption and High Quantum Yield: The dye's high molar extinction coefficient and

quantum yield result in bright fluorescent signals, enabling the detection of low-abundance

targets.[1][2][3]

Hydrophilicity: ATTO 590 is moderately hydrophilic, which helps to minimize non-specific

binding and aggregation of conjugates.[1]
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pH Insensitivity: The fluorescence characteristics of ATTO 590 are relatively stable over a

broad pH range, providing flexibility in experimental conditions.

Data Presentation: Spectroscopic Properties
The selection of appropriate excitation sources and emission filters is crucial for optimal results.

The table below summarizes the key spectroscopic properties of ATTO 590.

Property Value Reference

Excitation Maximum (λex) 593 - 594 nm [5]

Emission Maximum (λem) 622 - 624 nm [2][5]

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹ [2][5]

Quantum Yield (Φ) ~0.80 [2]

Fluorescence Lifetime (τ) ~3.7 ns [2]

Mandatory Visualization: Experimental Workflow
and Principle
A clear understanding of the experimental workflow is essential for successful

immunofluorescence staining. The following diagrams illustrate a typical indirect

immunofluorescence protocol and the underlying principle.
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Sample Preparation

Staining Procedure

Imaging

1. Cell Culture/Tissue Sectioning

2. Fixation
(e.g., 4% PFA)

3. Permeabilization
(e.g., 0.1-0.5% Triton X-100)

4. Blocking
(e.g., 1-5% BSA or Normal Serum)

5. Primary Antibody Incubation

6. Washing
(e.g., PBS + 0.05% Tween 20)

7. ATTO 590-conjugated
Secondary Antibody Incubation

8. Washing

9. Counterstaining (Optional)
(e.g., DAPI)

10. Mounting

11. Fluorescence Microscopy

Click to download full resolution via product page

Caption: A generalized workflow for indirect immunofluorescence staining.
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Caption: The principle of indirect immunofluorescence detection.

Experimental Protocols
Protocol 1: Antibody Conjugation with ATTO 590 NHS-
Ester
This protocol is for labeling primary or secondary antibodies with ATTO 590 NHS-ester, which

reacts with primary amine groups.

Materials:

Antibody (amine-free buffer, e.g., PBS)

ATTO 590 NHS-ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Storage Buffer: PBS, 0.02% sodium azide, 1% BSA (optional)

Procedure:

Antibody Preparation: Dissolve or dialyze the antibody into the Reaction Buffer at a

concentration of 2-10 mg/mL.

Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in DMF or

DMSO to a concentration of 10 mg/mL.

Labeling Reaction: Add a 5-15 fold molar excess of the reactive dye to the antibody solution.

Incubate for 1 hour at room temperature with gentle stirring, protected from light.

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration

column pre-equilibrated with PBS. The first colored fraction will be the conjugated antibody.

Determination of Degree of Labeling (DOL): The DOL (moles of dye per mole of antibody)

can be determined by measuring the absorbance at 280 nm and 594 nm.

Storage: Store the conjugated antibody at 4°C for short-term use or at -20°C in aliquots for

long-term storage. Protect from light.

Protocol 2: Indirect Immunofluorescence Staining of
Cultured Cells
This protocol provides a general procedure for staining fixed and permeabilized cultured cells.

Optimization of antibody concentrations and incubation times is recommended for each specific

target and cell type.

Materials:

Cells grown on coverslips or in imaging plates

Phosphate-Buffered Saline (PBS)
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Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the host

species of the secondary antibody in PBS

Primary Antibody (specific to the target antigen)

ATTO 590-conjugated Secondary Antibody

Wash Buffer: PBS with 0.05% Tween 20

Nuclear Counterstain (e.g., DAPI)

Antifade Mounting Medium

Procedure:

Cell Preparation: Wash the cells briefly with PBS.

Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for

10 minutes. For membrane-associated targets, this step can be omitted or a milder detergent

like saponin can be used.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to

reduce non-specific antibody binding.[6]

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in

Blocking Buffer. Incubate the cells for 1 hour at room temperature or overnight at 4°C in a

humidified chamber.
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Washing: Wash the cells three times with Wash Buffer for 5 minutes each.

Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in

Blocking Buffer. A starting dilution of 1:200 to 1:1000 is recommended. Incubate for 1 hour at

room temperature, protected from light.

Washing: Wash the cells three times with Wash Buffer for 5 minutes each, protected from

light.

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

Final Wash: Wash the cells once with PBS.

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging: Image the samples using a fluorescence microscope equipped with appropriate

filters for ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm).

Troubleshooting
High background and weak signals are common issues in immunofluorescence. The following

table provides potential causes and solutions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15599883?utm_src=pdf-body
https://www.benchchem.com/product/b15599883?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Recommended Solution

High Background
Antibody concentration too

high

Titrate the primary and

secondary antibodies to

determine the optimal

concentration.[7]

Insufficient blocking

Increase the blocking time or

try a different blocking agent

(e.g., normal serum).[8]

Inadequate washing
Increase the number or

duration of wash steps.[9]

Autofluorescence

Use a longer wavelength

fluorophore like ATTO 590 to

minimize autofluorescence

from the sample.[10] Consider

treating with a quenching

agent like Sudan Black B.

Weak or No Signal
Inefficient primary antibody

binding

Ensure the primary antibody is

validated for IF. Optimize

fixation and permeabilization

methods.

Low target protein expression
Consider using a signal

amplification method.

Photobleaching

Minimize exposure to

excitation light. Use an

antifade mounting medium.

ATTO 590's high photostability

is advantageous here.

Incorrect filter sets

Ensure the microscope's

excitation and emission filters

are appropriate for ATTO 590's

spectra.
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By following these protocols and considering the troubleshooting advice, researchers can

effectively utilize the superior properties of ATTO 590 for high-quality immunofluorescence

imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15599883?utm_src=pdf-body
https://www.benchchem.com/product/b15599883?utm_src=pdf-custom-synthesis
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-590.html
https://app.fluorofinder.com/dyes/2052
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_590.pdf
https://www.leica-microsystems.com/products/consumables/p/atto-590/
https://oligos.biosearchtech.com/support/resources/oligo-modifications/atto-590
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Using_Fluorescent_Dyes_in_Microscopy.pdf
https://www.stressmarq.com/support/technical-support/troubleshooting/immunofluorescence-troubleshooting/
https://www.stressmarq.com/support/technical-support/troubleshooting/immunofluorescence-troubleshooting/
https://www.hycultbiotech.com/immuno-fluorescence/troubleshooting/
https://www.sinobiological.com/category/if-icc-troubleshooting-high-background
https://www.sigmaaldrich.com/BG/en/technical-documents/protocol/research-and-disease-areas/cancer-research/atto-dyes-for-superior-fluorescent-imaging
https://www.benchchem.com/product/b15599883#using-atto-590-for-immunofluorescence-staining
https://www.benchchem.com/product/b15599883#using-atto-590-for-immunofluorescence-staining
https://www.benchchem.com/product/b15599883#using-atto-590-for-immunofluorescence-staining
https://www.benchchem.com/product/b15599883#using-atto-590-for-immunofluorescence-staining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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